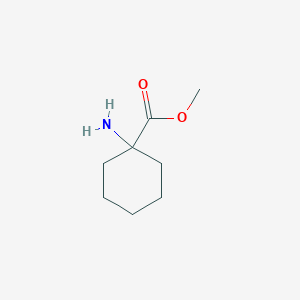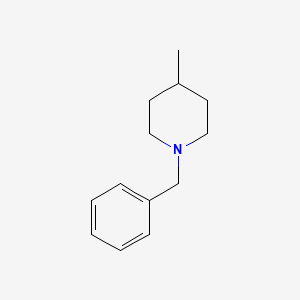
1-氨基环己烷-1-羧酸甲酯
描述
Methyl 1-aminocyclohexane-1-carboxylate is a useful research compound. Its molecular formula is C8H15NO2 and its molecular weight is 157.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality Methyl 1-aminocyclohexane-1-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 1-aminocyclohexane-1-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
植物生长调节
1-氨基环己烷-1-羧酸甲酯:已被鉴定为一种新型的乙烯激动剂,这意味着它可以增强植物中与乙烯相关的反应 。这包括促进根毛发育,加速果实成熟以及诱导叶片衰老。它作为一种潜在的植物生长调节剂,在农业和采后行业中可能具有重要意义。
乙烯生物合成研究
该化合物作为ACC的结构类似物,ACC是乙烯的直接前体,不影响植物中总的ACO活性 。它被用于研究乙烯生物合成基因的调控,为研究与乙烯生物合成相关的化合物的结构-功能-调控关系提供了见解。
合成纳米结构
构象受限的氨基酸,如1-氨基环己烷-1-羧酸甲酯,被用于合成纳米结构的设计 。这些结构是基本模块,可用于创建重新设计的蛋白质基序,这些基序在纳米技术和材料科学中都有应用。
有机合成
该化合物被用于有机合成,特别是在顺式-1,2-二烯基环丙醇的非对映选择性合成中 。该应用对于创建具有特定立体化学构型的复杂有机分子至关重要。
农药开发
1-氨基环己烷-1-羧酸甲酯作为乙烯激动剂的能力,表明其在农药开发中的潜在用途 。这些农药可以被设计为调节植物过程,例如生长,结果和胁迫反应,从而提高作物产量和抗逆性。
采后果实保存
作为乙烯激动剂,该化合物可用于控制采后水果的成熟过程 。该应用对于延长水果的货架期和减少采后损失非常重要。
花卉行业应用
1-氨基环己烷-1-羧酸甲酯:也可能在花卉行业中找到应用,在花卉行业中,控制乙烯水平对于保持切花的新鲜度至关重要 .
生化分析
Biochemical Properties
Methyl 1-aminocyclohexane-1-carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of the key interactions is with the enzyme 1-aminocyclopropane-1-carboxylate synthase, which catalyzes the conversion of S-adenosylmethionine to 1-aminocyclopropane-1-carboxylate, a precursor in the ethylene biosynthesis pathway . Additionally, Methyl 1-aminocyclohexane-1-carboxylate can act as a substrate for amino acid transporters, facilitating its uptake into cells .
Cellular Effects
Methyl 1-aminocyclohexane-1-carboxylate has been shown to influence various cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism. For instance, it can modulate the activity of certain signaling pathways involved in cell growth and differentiation . Furthermore, Methyl 1-aminocyclohexane-1-carboxylate has been observed to alter gene expression patterns, leading to changes in the production of specific proteins . These effects on cellular metabolism can impact overall cell function and viability.
Molecular Mechanism
The molecular mechanism of Methyl 1-aminocyclohexane-1-carboxylate involves its interaction with specific biomolecules. It can bind to enzymes and proteins, influencing their activity. For example, it has been found to inhibit the activity of certain enzymes involved in amino acid metabolism . Additionally, Methyl 1-aminocyclohexane-1-carboxylate can affect gene expression by interacting with transcription factors and other regulatory proteins . These interactions at the molecular level contribute to its overall biochemical effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Methyl 1-aminocyclohexane-1-carboxylate can change over time. Its stability and degradation are important factors to consider. Studies have shown that Methyl 1-aminocyclohexane-1-carboxylate is relatively stable under standard laboratory conditions . Prolonged exposure to light and heat can lead to its degradation . Long-term effects on cellular function have also been observed, with some studies reporting changes in cell viability and metabolic activity over extended periods of exposure .
Dosage Effects in Animal Models
The effects of Methyl 1-aminocyclohexane-1-carboxylate vary with different dosages in animal models. At low doses, it has been found to have minimal impact on overall health and cellular function . At higher doses, toxic effects have been observed, including alterations in liver and kidney function . Threshold effects have also been reported, with certain dosages leading to significant changes in metabolic activity and gene expression . These findings highlight the importance of careful dosage consideration in experimental studies.
Metabolic Pathways
Methyl 1-aminocyclohexane-1-carboxylate is involved in several metabolic pathways. It can be metabolized through the transsulfuration pathway, leading to the synthesis of cysteine . Additionally, it can participate in the methionine cycle, contributing to the production of S-adenosylmethionine, a key methyl donor in cellular methylation reactions . These metabolic pathways are essential for maintaining cellular homeostasis and regulating various biochemical processes.
Transport and Distribution
The transport and distribution of Methyl 1-aminocyclohexane-1-carboxylate within cells and tissues are mediated by specific transporters and binding proteins. One of the key transporters involved is the L-type amino acid transporter 1 (LAT1), which facilitates the uptake of Methyl 1-aminocyclohexane-1-carboxylate into cells . Once inside the cell, it can be distributed to various cellular compartments, including the cytoplasm and mitochondria . This distribution is crucial for its biochemical activity and overall cellular effects.
Subcellular Localization
Methyl 1-aminocyclohexane-1-carboxylate is localized in specific subcellular compartments, which can influence its activity and function. Studies have shown that it is primarily localized in the cytoplasm, where it interacts with various enzymes and proteins . Additionally, it can be transported to the mitochondria, where it may play a role in regulating mitochondrial function and energy metabolism . The subcellular localization of Methyl 1-aminocyclohexane-1-carboxylate is an important factor in understanding its overall biochemical effects.
属性
IUPAC Name |
methyl 1-aminocyclohexane-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2/c1-11-7(10)8(9)5-3-2-4-6-8/h2-6,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRDTUMQGDPZWMF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1(CCCCC1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10398763 | |
| Record name | Methyl 1-aminocyclohexane-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10398763 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4507-57-7 | |
| Record name | Methyl 1-aminocyclohexane-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10398763 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl 1-aminocyclohexanoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-Ethoxy-5-[(4-ethylpiperazino)sulfonyl]nicotinic acid](/img/structure/B1308253.png)





![7-methyl-3H-imidazo[4,5-b]pyridine](/img/structure/B1308285.png)




![4-[3-(4-Fluorophenyl)acryloyl]phenyl 4-methylbenzenecarboxylate](/img/structure/B1308296.png)


